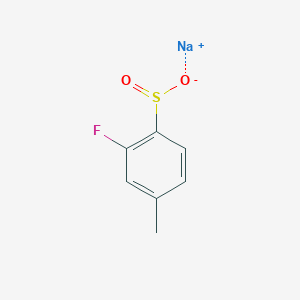![molecular formula C8H14S B6237216 rac-[(1R,2S,4S)-bicyclo[2.2.1]heptan-2-yl]methanethiol CAS No. 2350551-90-3](/img/new.no-structure.jpg)
rac-[(1R,2S,4S)-bicyclo[2.2.1]heptan-2-yl]methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-[(1R,2S,4S)-bicyclo[2.2.1]heptan-2-yl]methanethiol is a chemical compound with a unique bicyclic structure.
Preparation Methods
The synthesis of rac-[(1R,2S,4S)-bicyclo[2.2.1]heptan-2-yl]methanethiol can be achieved through several synthetic routes. One common method involves the use of a formal [4 + 2] cycloaddition reaction enabled by organocatalysis. This reaction allows for the rapid access to a wide range of bicyclo[2.2.1]heptane derivatives under mild and operationally simple conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
rac-[(1R,2S,4S)-bicyclo[2.2.1]heptan-2-yl]methanethiol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of sulfonic acids, while reduction can yield corresponding hydrocarbons .
Scientific Research Applications
rac-[(1R,2S,4S)-bicyclo[221]heptan-2-yl]methanethiol has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesAdditionally, this compound is used in industrial research for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-[(1R,2S,4S)-bicyclo[2.2.1]heptan-2-yl]methanethiol involves its interaction with specific molecular targets and pathways. The thiol group in the compound can form covalent bonds with various biomolecules, leading to changes in their activity and function. This interaction can affect different cellular pathways, making the compound useful in studying biological processes and developing therapeutic agents .
Comparison with Similar Compounds
rac-[(1R,2S,4S)-bicyclo[2.2.1]heptan-2-yl]methanethiol can be compared with other similar compounds, such as rac-[(1R,2S,4S)-bicyclo[2.2.1]heptan-2-yl]piperazine and rac-[(1R,2S,4S)-N-methylbicyclo[2.2.1]heptan-2-amine hydrochloride]. These compounds share the bicyclic structure but differ in their functional groups, leading to variations in their chemical reactivity and applications The uniqueness of rac-[(1R,2S,4S)-bicyclo[22
Properties
CAS No. |
2350551-90-3 |
|---|---|
Molecular Formula |
C8H14S |
Molecular Weight |
142.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



